molecular formula C7H7Cl2N3 B2959575 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 2227204-78-4

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride

Cat. No.: B2959575
CAS No.: 2227204-78-4
M. Wt: 204.05 g/mol
InChI Key: HDPWLIRTYZNIBS-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrrolopyridine and is known for its applications in various scientific research fields. The compound is characterized by its solid physical state and is typically stored at room temperature under inert gas conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves several steps. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with appropriate amines under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize impurities. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2227204-78-4

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-1-2-10-7-6(4)5(9)3-11-7;/h1-3H,9H2,(H,10,11);1H

InChI Key

HDPWLIRTYZNIBS-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1Cl)C(=CN2)N.Cl.Cl

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)N.Cl

solubility

not available

Origin of Product

United States

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